molecular formula C12H20N4OS B12223165 2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide

2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide

Cat. No.: B12223165
M. Wt: 268.38 g/mol
InChI Key: KOZRVSCBBMTYRH-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide is a complex organic compound that features a unique structure combining a thiadiazole ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide is unique due to the combination of the thiadiazole and azetidine rings, which may confer distinct biological and chemical properties not found in other compounds.

Properties

Molecular Formula

C12H20N4OS

Molecular Weight

268.38 g/mol

IUPAC Name

2,2-dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]butanamide

InChI

InChI=1S/C12H20N4OS/c1-5-12(3,4)10(17)13-9-6-16(7-9)11-15-14-8(2)18-11/h9H,5-7H2,1-4H3,(H,13,17)

InChI Key

KOZRVSCBBMTYRH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)NC1CN(C1)C2=NN=C(S2)C

Origin of Product

United States

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